Activator of Mutant p53, Restoring Growth-suppressive Function to Mutant p53 and Interrupting HDM2-mediated Ubiquitination of Wild Type p53
Restores mutant p53 activity. Binds p53 DNA binding domain (Kd = 1-2 μM) and restores wild-type function to many oncogenic mutants by acting as a chaperone. Inhibits ubiquitination of p53 by HDM2. Triggers apoptosis in tumor cell lines and reduces tumor growth in a xenograft model.
SCH 529074
CAS No.:
Cat. No.: VC0004846
Molecular Formula: C31H36Cl2N6
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C31H36Cl2N6 |
---|---|
Molecular Weight | 563.6 g/mol |
IUPAC Name | N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine |
Standard InChI | InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) |
Standard InChI Key | NCAJLQDPTZBGJV-UHFFFAOYSA-N |
SMILES | CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES | CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Pharmacological Profile of SCH 529074
Molecular Structure and Physicochemical Properties
SCH 529074 (chemical name: N³-[2-[[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-N¹,N¹-dimethyl-1,3-propanediamine) is a synthetic quinazoline derivative with a molecular weight of 563.56 g/mol . Its structure includes a bis(4-chlorophenyl)methyl group attached to a piperazine ring, linked to a quinazoline scaffold via a methylene bridge . The compound’s purity exceeds 98% by HPLC, and it is stored at -20°C to maintain stability .
Key Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₆Cl₂N₆ |
CAS Number | 922150-11-6 |
PubChem ID | 12001922 |
Solubility | Not explicitly reported |
Binding Affinity (Kd) | 1–2 μM (p53 DBD) |
The compound’s affinity for the p53 DBD enables it to compete with DNA response elements, as demonstrated by electrophoretic mobility shift assays .
Mechanism of Action: Reactivation of Mutant p53
Binding to the p53 DNA Binding Domain
SCH 529074 binds saturably to the p53 DBD, a region where over 80% of oncogenic mutations occur . This interaction restores thermodynamic stability to misfolded mutants such as R273H and R249S, enabling them to recognize p53-response elements and activate transcription of pro-apoptotic genes like BAX and PUMA . Mutagenesis studies confirm that the N268R substitution in p53 abolishes SCH 529074 binding, underscoring the specificity of this interaction .
Inhibition of HDM2-Mediated Ubiquitination
By occupying the DBD, SCH 529074 sterically hinders HDM2 from ubiquitinating p53, thereby stabilizing both wild-type and mutant forms of the protein . This dual mechanism—chaperoning mutants and blocking degradation—synergistically increases intracellular p53 levels, priming cancer cells for apoptosis .
Preclinical Efficacy of SCH 529074
In Vitro Antiproliferative Activity
SCH 529074 exhibits broad-spectrum cytotoxicity against cancer cell lines, with EC₅₀ values ranging from 400 nM to 3.7 μM . Notably, cell lines harboring p53 mutants (e.g., DLD-1 colorectal cancer) show greater sensitivity than wild-type p53 models . In NSCLC cells (H1975, H322, H157), treatment reduces viability by 40–60% within 72 hours, accompanied by G₀/G₁ cell cycle arrest and caspase-3/7 activation .
Table 1: Antiproliferative Effects in Select Cell Lines
Cell Line | p53 Status | EC₅₀ (nM) | Key Findings |
---|---|---|---|
DLD-1 | R273H mutant | 400 | 70% reduction in proliferation |
H1975 (NSCLC) | R273H mutant | 1,200 | Caspase-3 activation |
A549 (NSCLC) | Wild-type | 3,700 | Autophagy induction |
In Vivo Tumor Suppression
In a DLD-1 xenograft model, daily administration of SCH 529074 (50 mg/kg) reduces tumor volume by 50% over 21 days . This effect correlates with increased p21 expression and apoptotic markers in excised tumors .
SCH 529074 in Non-Small Cell Lung Cancer
p53-Dependent and Independent Pathways
While SCH 529074 reactivates mutant p53 in H1975 and H322 cells, it also induces p53-independent apoptosis in A549 (wild-type p53) and HCT116 p53⁻/⁻ models . Transcriptomic analyses reveal upregulation of PUMA and LC3II (an autophagy marker), suggesting cross-talk between apoptotic and autophagic pathways . Combining SCH 529074 with chloroquine (an autophagy inhibitor) enhances cytotoxicity by 30%, indicating that autophagy initially serves as a resistance mechanism .
Clinical Implications for NSCLC
Limitations and Discontinuation
Despite promising preclinical data, SCH 529074 was discontinued due to undisclosed developmental challenges . Potential issues include off-target binding, pharmacokinetic limitations, or insufficient therapeutic index. The compound’s legacy lies in validating mutant p53 reactivation as a viable anticancer strategy, paving the way for second-generation agents like APR-246 (Eprenetapopt).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume